molecular formula C8H16O B6228324 1-(3-methylcyclopentyl)ethan-1-ol, Mixture of diastereomers CAS No. 1561574-59-1

1-(3-methylcyclopentyl)ethan-1-ol, Mixture of diastereomers

Cat. No.: B6228324
CAS No.: 1561574-59-1
M. Wt: 128.21 g/mol
InChI Key: ZSKPGBOVKGYPJW-UHFFFAOYSA-N
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Description

“1-(3-methylcyclopentyl)ethan-1-ol” is a chemical compound with the IUPAC name 1-(3-methylcyclopentyl)ethanol . It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other .


Molecular Structure Analysis

The molecular formula of “1-(3-methylcyclopentyl)ethan-1-ol” is C8H16O . The InChI code is 1S/C8H16O/c1-6-3-4-8(5-6)7(2)9/h6-9H,3-5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 128.21 . It is a liquid at room temperature .

Mechanism of Action

The mechanism of action of “1-(3-methylcyclopentyl)ethan-1-ol” is not specified in the available resources. As a mixture of diastereomers, it may exhibit different properties and reactivities depending on the specific stereochemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H227, H315, H319, and H335, suggesting that it is combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylcyclopentyl)ethan-1-ol, Mixture of diastereomers involves the reduction of a ketone intermediate using a chiral reducing agent to obtain a mixture of diastereomers. The chiral reducing agent used in this synthesis is (1R,2R)-(-)-1,2-diaminocyclohexane.", "Starting Materials": ["3-methylcyclopentanone", "sodium borohydride", "(1R,2R)-(-)-1,2-diaminocyclohexane", "ethanol"], "Reaction": ["Step 1: Dissolve 3-methylcyclopentanone in ethanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add (1R,2R)-(-)-1,2-diaminocyclohexane to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography to obtain a mixture of diastereomers of 1-(3-methylcyclopentyl)ethan-1-ol."] }

CAS No.

1561574-59-1

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-(3-methylcyclopentyl)ethanol

InChI

InChI=1S/C8H16O/c1-6-3-4-8(5-6)7(2)9/h6-9H,3-5H2,1-2H3

InChI Key

ZSKPGBOVKGYPJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C(C)O

Purity

95

Origin of Product

United States

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